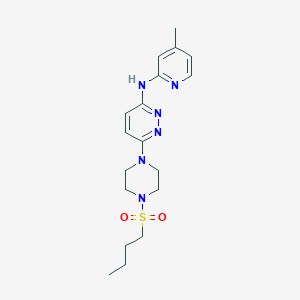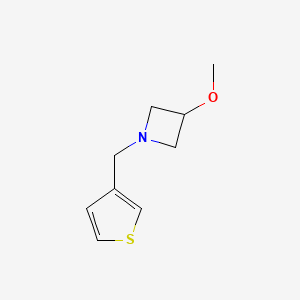![molecular formula C26H27N3O3S B2404952 2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-31-9](/img/structure/B2404952.png)
2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyano acetate in Dimethyl formamide (DMF) gave a related compound .Chemical Reactions Analysis
The chemical reactivity of similar compounds involves the carbonyl and the cyano functions of these compounds enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- Compounds similar to 2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized for various scientific applications. For instance, Bakhite et al. (2000) synthesized novel pyridothienopyrimidines and related compounds, highlighting the diverse potential of such compounds in heterocyclic chemistry (Bakhite et al., 2000).
Antimicrobial Activity
- Some derivatives of thienopyridine carboxamides have been studied for their antimicrobial properties. Kolisnyk et al. (2015) synthesized and evaluated the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, finding them more active than certain reference drugs against specific strains of microorganisms (Kolisnyk et al., 2015).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds using thieno[2,3-b]pyridine carboxamides has been a subject of interest. Youssef (2009) explored reactions leading to various pyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing a range of heterocyclic structures (Youssef, 2009).
Biological and Antitumor Activity
- Compounds structurally related to 2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been investigated for potential biological and antitumor activities. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a benzothiophene moiety, and evaluated them for antimicrobial activities, with some showing promising results (Gouda et al., 2010).
Synthesis of Isoindole Derivatives
- The synthesis of isoxazole and naphthyridine derivatives, closely related to the chemical structure , has been achieved through various methods, as shown by Guleli et al. (2019), who also elucidated the reaction mechanisms computationally (Guleli et al., 2019).
Mecanismo De Acción
Target of Action
It is known that thieno[2,3-c]pyridine derivatives are frequently used as atp-mimetic kinase inhibitors . Therefore, it’s plausible that this compound may also target kinases.
Mode of Action
Based on its structural similarity to other thieno[2,3-c]pyridine derivatives, it’s likely that it interacts with its targets (potentially kinases) by mimicking atp, the energy currency of the cell . This could result in the inhibition of the kinase activity, thereby affecting the phosphorylation status of proteins and ultimately altering cellular processes.
Propiedades
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-25(2)14-18-19(22(27)31)24(33-21(18)26(3,4)29-25)28-23(32)17-12-10-16(11-13-17)20(30)15-8-6-5-7-9-15/h5-13,29H,14H2,1-4H3,(H2,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFPXBWKZXOYBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)





![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)



